Cas no 1072940-16-9 (8-Geranyl daidzein)

8-Geranyl daidzein 化学的及び物理的性質
名前と識別子
-
- 8-Geranyl daidzein
- D85093
- 1072940-16-9
- 8-[(2Z)-3,7-Dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
-
- インチ: 1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7-
- InChIKey: WTAXKMYOFXPLSV-IDUWFGFVSA-N
- SMILES: O1C=C(C2C=CC(=CC=2)O)C(C2=CC=C(C(=C12)C/C=C(/C)\CC/C=C(\C)/C)O)=O
計算された属性
- 精确分子量: 390.18310931g/mol
- 同位素质量: 390.18310931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 662
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 6.3
- トポロジー分子極性表面積: 66.8Ų
8-Geranyl daidzein Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G17900-5mg |
8-Geranyl daidzein |
1072940-16-9 | ,HPLC≥98% | 5mg |
¥5622.0 | 2023-09-07 |
8-Geranyl daidzein 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
8-Geranyl daidzeinに関する追加情報
8-Geranyl Daidzein: A Comprehensive Overview
8-Geranyl daidzein (CAS No. 1072940-16-9) is a bioactive compound that has garnered significant attention in recent years due to its unique chemical structure and potential health benefits. This compound, a member of the isoflavone class, is derived from daidzein, a well-known phytoestrogen found in soy products. The addition of a geranyl group to the daidzein backbone introduces novel properties, making 8-geranyl daidzein a subject of interest in both pharmacological and nutritional research.
The chemical structure of 8-geranyl daidzein consists of a daidzein core with a geranyl substituent at the 8-position. This substitution not only alters the compound's physical properties but also influences its bioavailability and biological activity. Recent studies have highlighted the importance of such structural modifications in enhancing the efficacy of natural compounds for therapeutic applications.
One of the most promising areas of research involving 8-geranyl daidzein is its potential as an anti-inflammatory agent. Inflammation is a key factor in numerous chronic diseases, including cardiovascular disorders, diabetes, and neurodegenerative conditions. Preclinical studies have demonstrated that 8-geranyl daidzein exhibits potent anti-inflammatory properties by modulating key inflammatory pathways such as NF-κB and COX-2. These findings suggest that the compound could be developed into a novel therapeutic agent for inflammatory diseases.
Another area of interest is the role of 8-geranyl daidzein in cancer prevention and treatment. Isoflavones, including daidzein derivatives, have been shown to possess chemopreventive properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Recent research has revealed that 8-geranyl daidzein enhances these effects through its ability to modulate signaling pathways such as MAPK and PI3K/AKT, which are critical for cancer cell survival and proliferation.
The cardiovascular benefits of 8-geranyl daidzein are also being explored extensively. Studies have shown that this compound can improve lipid metabolism, reduce oxidative stress, and enhance endothelial function, all of which contribute to cardiovascular health. Its ability to lower cholesterol levels and inhibit LDL oxidation makes it a potential candidate for managing hyperlipidemia and atherosclerosis.
In addition to its pharmacological applications, 8-geranyl daidzein has shown promise in the field of nutraceuticals. Its bioavailability-enhancing properties make it an ideal candidate for incorporation into functional foods and dietary supplements. Recent advancements in food science have focused on optimizing the extraction and stabilization methods for 8-geranyl daidzein, ensuring its efficacy when consumed as part of a regular diet.
The synthesis and characterization of 8-geranyl daidzein have also been subjects of extensive research. Chemists have developed novel synthetic routes to produce this compound efficiently, often utilizing green chemistry principles to minimize environmental impact. These methods not only ensure a sustainable supply of 8-geranyl daidzein but also pave the way for large-scale production required for commercial applications.
Despite its numerous potential benefits, further research is needed to fully understand the mechanisms underlying the biological activities of 8-geranyl daidzein. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects, particularly in the context of chronic diseases such as diabetes and cardiovascular disorders.
In conclusion, 8-geranyl daidzein (CAS No. 1072940-16-9) represents a significant advancement in the field of natural product research. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising candidate for therapeutic development. As research continues to unfold, this compound has the potential to contribute significantly to both pharmacological interventions and nutraceutical innovations.
1072940-16-9 (8-Geranyl daidzein) Related Products
- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)
- 1251615-61-8(N-(2,5-difluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide)
- 876669-69-1(8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228506-26-9(3-(aminomethyl)-5-(3-fluorophenoxy)pentanoic acid)
- 1805584-01-3(3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)
- 1780672-47-0([3-(1-cyclobutyl-1H-pyrazol-4-yl)propyl](methyl)amine)
- 117068-07-2((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)
- 1806146-75-7(4-Amino-3-cyano-5-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)
